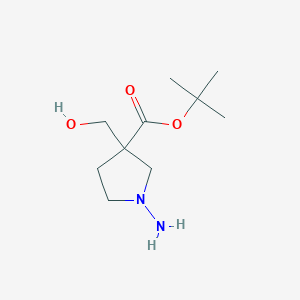
3-(hydroxymethyl)-3-Boc-amino-pyrrolidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(hydroxymethyl)-3-Boc-amino-pyrrolidin is a chemical compound that features a pyrrolidine ring substituted with a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-3-Boc-amino-pyrrolidin typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or other suitable reagents.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow chemistry and continuous processing techniques may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(hydroxymethyl)-3-Boc-amino-pyrrolidin can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups or the pyrrolidine ring.
Substitution: The hydroxymethyl group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with new functional groups replacing the hydroxymethyl group.
Applications De Recherche Scientifique
3-(hydroxymethyl)-3-Boc-amino-pyrrolidin has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a building block for the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-(hydroxymethyl)-3-Boc-amino-pyrrolidin depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further biochemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(hydroxymethyl)-pyrrolidin: Lacks the Boc protection on the amino group.
3-Boc-amino-pyrrolidin: Lacks the hydroxymethyl group.
N-Boc-pyrrolidine: A simpler structure with only the Boc-protected amino group.
Uniqueness
3-(hydroxymethyl)-3-Boc-amino-pyrrolidin is unique due to the presence of both the hydroxymethyl group and the Boc-protected amino group on the pyrrolidine ring
Propriétés
Formule moléculaire |
C10H20N2O3 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
tert-butyl 1-amino-3-(hydroxymethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)10(7-13)4-5-12(11)6-10/h13H,4-7,11H2,1-3H3 |
Clé InChI |
AVNZQLNFDYKTDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1(CCN(C1)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


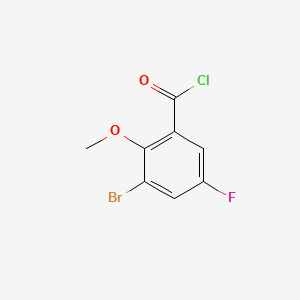
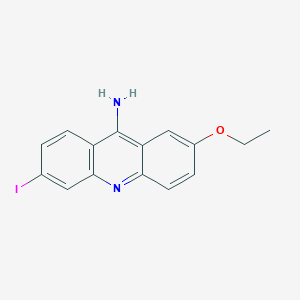





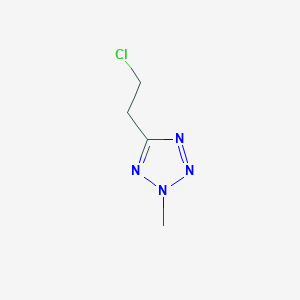
![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)
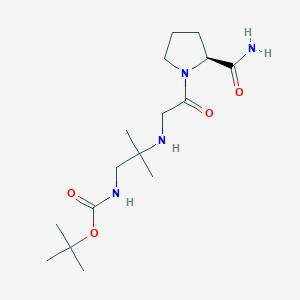

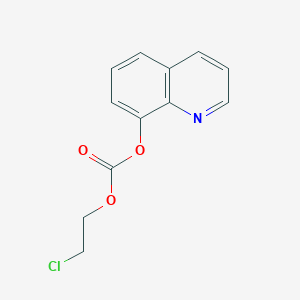
![N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide](/img/structure/B14015078.png)

